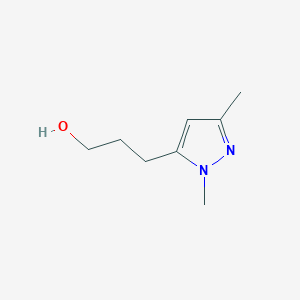

3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(4-3-5-11)10(2)9-7/h6,11H,3-5H2,1-2H3 |

InChI Key |

BGCCNQRVAWWAKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CCCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 3,5-dimethyl-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanal or 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid.

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Ethyl and amino groups (e.g., in and ) alter steric and electronic profiles, affecting solubility and interaction with biological targets.

- Heterocycle Hybrids: The isoxazole-pyrazole hybrid () demonstrates how fused aromatic systems can confer growth inhibitory properties, suggesting that the parent compound’s propanol chain could be leveraged in similar hybrids for tailored bioactivity .

Physicochemical Properties

- Hydrophobicity : The chloro-substituted analogue (MW 188.66) likely has a higher logP than the parent compound due to the chlorine atom, enhancing membrane permeability but reducing aqueous solubility .

- Solubility: The amino-substituted derivatives () may exhibit improved water solubility due to protonatable amino groups, whereas the isoxazole hybrid () is more lipophilic .

Computational and Analytical Tools

- Structural Analysis : Programs like SHELX () enable crystal structure determination, critical for understanding substituent effects on molecular packing .

- Docking Studies : AutoDock Vina () could predict how substituents influence binding affinities to biological targets .

- Wavefunction Analysis: Multiwfn () aids in mapping electrostatic potentials, relevant for comparing hydrogen-bonding capabilities across analogues .

Biological Activity

3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, with the CAS number 1314927-79-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 154.21 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies with a focus on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxic Effects

In vitro studies have demonstrated that compounds containing the pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| C6 (glioma) | 5.13 | 5-Fluorouracil | 8.34 |

| L929 (healthy fibroblast) | >100 | - | - |

These results indicate that certain derivatives can selectively target cancer cells while sparing healthy cells, suggesting potential for therapeutic applications in oncology .

Flow cytometry analyses have revealed that the cytotoxic effects observed are primarily due to apoptosis in cancer cells. The compound induces cell cycle arrest and promotes apoptotic pathways, leading to increased cell death in malignant cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment:

-

Study on Pyrazole Derivatives :

A study synthesized novel pyrazole derivatives and evaluated their biological activity. Among them, compounds similar to this compound were found to inhibit tumor growth significantly in various models . -

Anti-inflammatory Properties :

Research has also indicated that certain pyrazole derivatives possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and reduce inflammation markers in vivo .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring protons (δ 7.2–7.8 ppm) and hydroxyl group (δ 1.5–2.0 ppm for -CH2-CH2-OH). 2D NMR (COSY, HSQC) resolves coupling patterns and spatial proximity of substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 183.1 for C9H15N2O) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, pyrazole rings in analogs show N–N distances of ~1.35 Å .

How can computational tools like Multiwfn predict electronic properties and reactivity of this compound?

Advanced

Multiwfn analyzes wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and Fukui indices. For this compound:

- ESP surfaces identify nucleophilic regions (hydroxyl oxygen) and electrophilic sites (pyrazole ring carbons).

- Fukui indices predict reactivity toward electrophiles (e.g., alkylation at the pyrazole C-4 position) .

- Solvent effects : COSMO-RS simulations in water or DMSO quantify solvation energy and solubility.

Q. Basic

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area).

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C 59.0%, H 8.2%, N 15.3%).

- Thermogravimetric analysis (TGA) : Confirm thermal stability and hydrate/solvate content .

What are the limitations of current biological activity data, and how can they be addressed?

Q. Advanced

- In vitro vs. in vivo discrepancies : Poor pharmacokinetics (e.g., rapid hepatic clearance) may reduce efficacy. Use metabolic stability assays (microsomal incubation) to identify vulnerable sites .

- Off-target effects : Profiling against kinase panels or GPCR libraries identifies selectivity issues.

Recommendation : Combine in silico docking (AutoDock Vina) with functional assays (e.g., cAMP ELISA) for comprehensive SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.